![molecular formula C15H14N4O5 B14659492 N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline CAS No. 38293-74-2](/img/structure/B14659492.png)
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a methoxy group, a phenyl group, and two nitro groups attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline typically involves the condensation of 2-methoxy-1-phenyl-ethanone with 2,4-dinitroaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The presence of nitro groups and the aromatic structure contribute to its reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{((1E)-1-(2-Hydroxyphenyl)ethylidene)amino}phenyl)-2-methoxyacetamide
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
38293-74-2 |
|---|---|
Formule moléculaire |
C15H14N4O5 |
Poids moléculaire |
330.30 g/mol |
Nom IUPAC |
N-[(2-methoxy-1-phenylethylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O5/c1-24-10-14(11-5-3-2-4-6-11)17-16-13-8-7-12(18(20)21)9-15(13)19(22)23/h2-9,16H,10H2,1H3 |
Clé InChI |
UGPLUJAUPOQQGM-UHFFFAOYSA-N |
SMILES canonique |
COCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


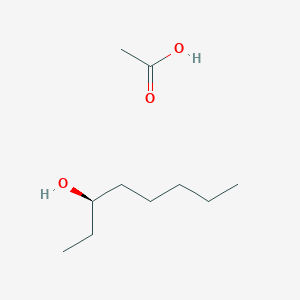
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
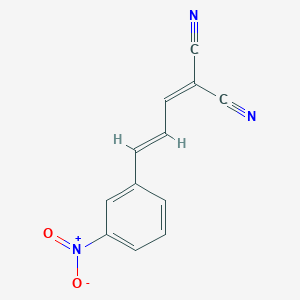
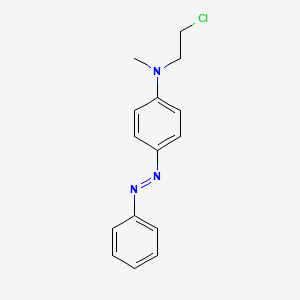

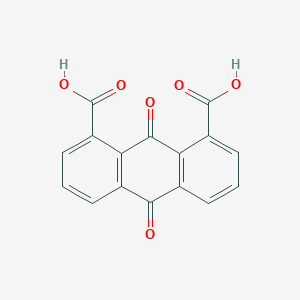
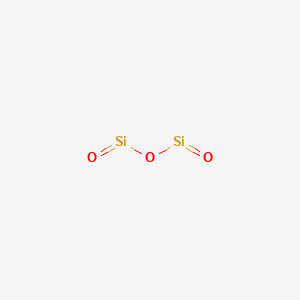
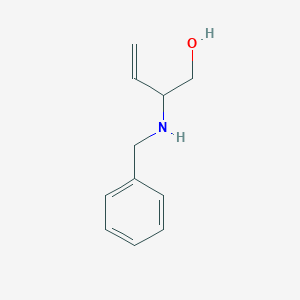
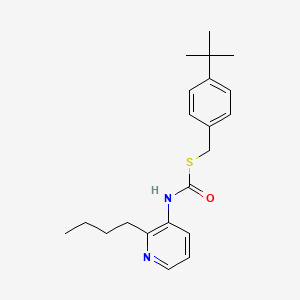
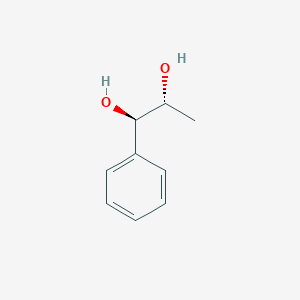
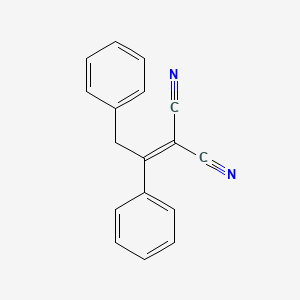
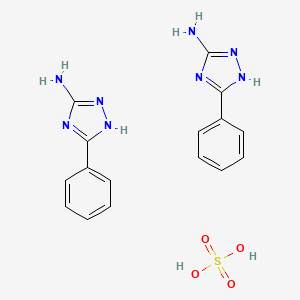
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
